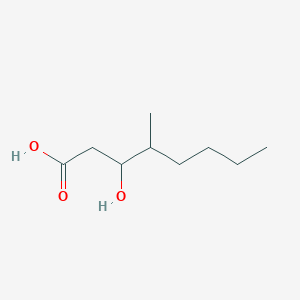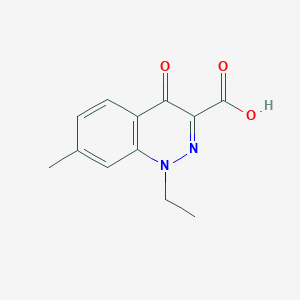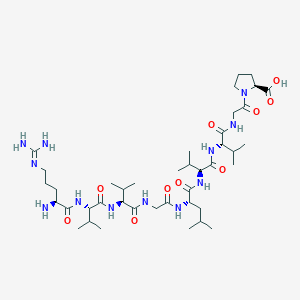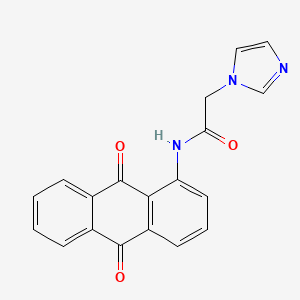
Butan-2-yl bis(2-methylpropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl bis(2-methylpropyl) phosphate is a chemical compound with the molecular formula C12H27O4P and a molecular weight of 266.314 g/mol . It is known for its unique structure, which includes a phosphate group bonded to butan-2-yl and bis(2-methylpropyl) groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with butan-2-ol and 2-methylpropan-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to enhance yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted alcohols and by-products, resulting in the desired compound .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphates and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Phosphates, Carboxylic acids
Reduction: Alcohols
Substitution: Phosphate derivatives with amines or thiols
Scientific Research Applications
Butan-2-yl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a potential enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Butan-2-yl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Similar in structure but contains a phthalate group instead of a phosphate group.
Butylated hydroxytoluene: Contains a butyl group but differs in its antioxidant properties.
Triphenyl phosphate: Contains a phosphate group but differs in its aromatic structure.
Uniqueness
Butan-2-yl bis(2-methylpropyl) phosphate is unique due to its specific combination of butan-2-yl and bis(2-methylpropyl) groups attached to a phosphate group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
646450-50-2 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
butan-2-yl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3 |
InChI Key |
HYQLQSRROYKMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)


![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
